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molecular formula C20H32O3S B1194005 2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid CAS No. 53602-61-2

2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylhexanoic acid

Cat. No. B1194005
M. Wt: 352.5 g/mol
InChI Key: CQGSORMFKDTILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04012523

Procedure details

The ethyl 2-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)hexanoate product (75 grams; 0.195 mole) obtained in Example 2 was dispersed in 300 ml. of 95% ethanol and 500 ml. of 5N potassium hydroxide added thereto. The resulting reaction mixture was heated on a steam bath at the boiling point under gentle reflux for about 90 minutes with occasional stirring. Following the heating period, the reaction mixture was poured into 2000 ml. of 5% HCl with vigorous stirring. The white precipitate formed upon acidification was obtained by filtration and washed with water. Recrystallization (twice) of the precipitate from a methylene chloride-hexane mixture gave the desired 2-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)hexanoic acid compound having a melting point of 140°-142° C.
Name
ethyl 2-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)hexanoate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([S:16][CH:17]([CH2:23][CH2:24][CH2:25][CH3:26])[C:18]([O:20]CC)=[O:19])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].Cl>C(O)C>[C:12]([C:9]1[CH:8]=[C:7]([S:16][CH:17]([CH2:23][CH2:24][CH2:25][CH3:26])[C:18]([OH:20])=[O:19])[CH:6]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[C:10]=1[OH:11])([CH3:13])([CH3:14])[CH3:15] |f:1.2|

Inputs

Step One
Name
ethyl 2-((3,5-di-tert-butyl-4-hydroxyphenyl)thio)hexanoate
Quantity
75 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SC(C(=O)OCC)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dispersed in 300 ml
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath at the boiling point
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for about 90 minutes with occasional stirring
Duration
90 min
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into 2000 ml
CUSTOM
Type
CUSTOM
Details
The white precipitate formed upon acidification
CUSTOM
Type
CUSTOM
Details
was obtained by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization (twice) of the precipitate from a methylene chloride-hexane mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SC(C(=O)O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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